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molecular formula C16H17NO2 B291303 2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide

2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide

Cat. No. B291303
M. Wt: 255.31 g/mol
InChI Key: BRNABSHYAZKDGU-UHFFFAOYSA-N
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Patent
US08013153B2

Procedure details

(4-methoxy-phenyl)-acetic acid methyl ester Compound 22a was reacted with p-toluidine and sodium hydride in DMSO at room temperature to provide 2-(4-methoxy-phenyl)-N-p-tolyl-acetamide Compound 22b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
22a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1.[H-].[Na+]>CS(C)=O>[CH3:12][O:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][C:3]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)=[O:13])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)OC)=O
Name
22a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(=O)NC1=CC=C(C=C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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